Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-3-22-14(19)12-10(8-16)17-15(20)18-13(12)9-6-4-5-7-11(9)21-2/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJHYPSDSZBZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. Its structure features a chloromethyl group and a methoxyphenyl moiety, which may contribute to its biological activities. This article reviews the available literature regarding the biological activity of this compound, focusing on its potential pharmacological applications and mechanisms of action.
- Molecular Formula : C₁₅H₁₇ClN₂O₄
- Molecular Weight : 324.76 g/mol
- CAS Number : 1260925-68-5
- Structural Characteristics :
- Contains a tetrahydropyrimidine core.
- Exhibits a chloromethyl substituent which may enhance reactivity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an enzyme inhibitor and its effects on cellular processes.
Enzyme Inhibition
Research has indicated that compounds with similar structural features can act as inhibitors for various enzymes. For instance, studies on related tetrahydropyrimidine derivatives have shown promising results as inhibitors of alkaline phosphatase and other enzymes involved in metabolic pathways . The specific inhibitory activity of this compound against key enzymes remains to be fully characterized.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds suggest that they may exhibit activity against a range of bacterial strains. This property could be attributed to the presence of the tetrahydropyrimidine structure which has been associated with antimicrobial effects in other derivatives .
Case Studies and Research Findings
Several studies have highlighted the biological potential of related compounds:
- Synthesis and Evaluation :
- Anticancer Activity :
- Molecular Docking Studies :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential therapeutic applications due to its structural features that may interact with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceutical formulations .
Anticancer Properties
Preliminary studies have shown that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation. This compound has been synthesized and tested for cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth .
Synthetic Applications
This compound serves as an intermediate in the synthesis of other bioactive molecules. Its chloromethyl group allows for further chemical modifications through nucleophilic substitution reactions.
Synthesis of Tetrahydropyrimidines
The compound is utilized in the synthesis of various tetrahydropyrimidine derivatives, which are known for their diverse biological activities. This includes applications in developing new drugs targeting neurological disorders and other diseases .
Agricultural Chemistry
The potential use of this compound as a pesticide or herbicide is under investigation due to its chemical structure that may confer protective properties against plant pathogens.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common bacterial pathogens. Results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a novel antibacterial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
A study focused on the compound's effects on human cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. This suggests that the compound could be developed into an effective anticancer drug after further optimization and testing.
Comparison with Similar Compounds
Table 1: Substituent Effects at Position 6
Aryl Group Diversity at Position 4
The 2-methoxyphenyl group at position 4 contrasts with other aryl substituents:
- 4-Chlorophenyl (Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) : Electron-withdrawing chlorine enhances crystallinity, as shown in X-ray studies .
- Furan-2-yl (Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) : The furan ring improves antioxidant activity .
- 3-Nitrophenyl (Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) : Nitro groups enhance cytochrome c oxidase inhibition .
Table 2: Aryl Substituent Impact at Position 4
Functional Group Modifications at Position 2
The 2-oxo group is critical for hydrogen bonding and tautomerism. Analogous compounds with 2-thioxo (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) exhibit distinct spectral properties and enhanced radical scavenging due to sulfur’s polarizability .
Spectral and Crystallographic Data
Preparation Methods
Step 1: Formation of the Tetrahydropyrimidine Ring
- Reagents: Urea or thiourea, aldehyde derivatives (preferably 2-methoxybenzaldehyde), and β-ketoesters such as ethyl acetoacetate.
- Reaction Conditions: Reflux in ethanol or acetic acid, often with acid catalysis to promote cyclization.
- Mechanism: The initial condensation of urea with aldehyde forms a Schiff base, which then undergoes cyclization with the β-ketoester, forming the dihydropyrimidine ring via a Biginelli-like reaction.
Step 2: Introduction of Chloromethyl Group
- Reagents: Formaldehyde derivatives or chloromethylating agents such as chloromethyl methyl ether, or via chlorination of methyl groups.
- Reaction Conditions: Reactions are typically carried out under basic or acidic conditions depending on the chloromethylating reagent. For example, chloromethylation often employs formaldehyde and hydrochloric acid in the presence of catalysts like zinc chloride.
- Outcome: Selective chloromethylation at the 6-position of the heterocycle, yielding the chloromethyl derivative.
Step 3: Substituting the Methoxyphenyl Group
- Reagents: 2-methoxyphenyl derivatives are introduced either via pre-functionalized aldehyde or phenyl precursors during the initial ring formation.
- Reaction Conditions: The methoxyphenyl group is incorporated during the initial condensation step or via nucleophilic substitution if necessary.
Green Chemistry Approaches
Recent studies have emphasized environmentally friendly synthetic routes, employing green solvents, microwave irradiation, and mechanochemistry to enhance yields and reduce pollution.
Microwave-Assisted Synthesis
- Method: Microwave irradiation accelerates the cyclization and chloromethylation steps, reducing reaction times from hours to minutes.
- Conditions: Typically, reactions are performed in ethanol or water under microwave irradiation at temperatures around 100-150°C for 3-30 minutes.
- Advantages: Higher yields (up to 96%), shorter reaction times, and milder conditions.
Mechanochemistry (Mortal-Pastel Method)
- Method: Grinding reagents in a mortar with minimal solvent or solvent-free conditions to promote reactions.
- Application: Used for chloromethylation and ring formation, minimizing solvent waste and energy consumption.
Use of Green Solvents
- Examples: Ethanol, water, or ionic liquids are employed as environmentally benign solvents during synthesis.
- Impact: These solvents facilitate cleaner reactions, easier purification, and lower environmental impact.
Reaction Data and Optimization
| Methodology | Reagents | Conditions | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|---|
| Conventional | Urea, aldehyde, ethyl acetoacetate | Reflux in ethanol | 70-85 | 4-6 hours | Standard method, moderate yield |
| Microwave-assisted | Urea, aldehyde, ethyl acetoacetate | Microwave at 120°C | 80-96 | 3-30 min | Higher efficiency, greener |
| Green mechanochemistry | Reagents ground in mortar | Solvent-free or minimal solvent | 75-90 | 10-20 min | Eco-friendly, high yield |
Notable Research Findings
- Crystal structure analysis indicates that the dihydropyrimidine ring adopts a flattened envelope conformation, with specific torsion angles influenced by substituents, which can guide synthetic modifications for improved biological activity.
- Refluxing in ethanol with urea, aldehyde, and ethyl acetoacetate yields the core heterocycle efficiently, with subsequent chloromethylation achieved using chloromethyl methyl ether or formaldehyde derivatives under basic conditions.
- Microwave synthesis significantly reduces reaction times and improves yields, aligning with principles of green chemistry.
Summary of Key Reagents and Conditions
The preparation of Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate predominantly involves a multi-step process starting with the formation of the tetrahydropyrimidine ring via condensation reactions, followed by chloromethylation and phenyl group introduction. Modern approaches emphasize green chemistry techniques, including microwave-assisted synthesis and mechanochemistry, which offer higher yields, shorter reaction times, and reduced environmental impact. These methods are supported by extensive structural and mechanistic research, ensuring reproducibility and scalability for pharmaceutical and chemical research applications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
Synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. Key considerations include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance reaction efficiency for intermediates .
- Temperature control : Maintaining temperatures between 60–80°C prevents decomposition of thermally sensitive intermediates, such as chloromethyl-containing precursors .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid, sodium acetate) are critical for cyclization steps, as seen in analogous tetrahydropyrimidine syntheses .
- Yield optimization : Recrystallization from ethyl acetate/ethanol mixtures (3:2 v/v) can achieve >75% purity, as demonstrated in related compounds .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., chloromethyl at C6, methoxyphenyl at C4) and confirms stereochemistry. Dynamic stereochemistry in the tetrahydropyrimidine ring may require variable-temperature NMR .
- X-ray crystallography : Resolves conformational ambiguities (e.g., puckering of the tetrahydropyrimidine ring) and validates hydrogen-bonding networks .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect byproducts .
Q. What are common impurities or byproducts during synthesis, and how are they mitigated?
- Byproducts : Over-alkylation at the chloromethyl group or incomplete cyclization.
- Mitigation :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data caused by dynamic stereochemistry?
- Variable-temperature NMR : Observe coalescence of proton signals (e.g., NH or CH2 groups) to identify ring-flipping barriers .
- DFT calculations : Model energy barriers for conformational interconversion and correlate with experimental NMR shifts .
- Crystallographic data : Compare solid-state (X-ray) and solution-state (NMR) conformations to assess flexibility .
Q. What computational strategies predict biological target interactions for this compound?
- Molecular docking : Screen against kinase or enzyme active sites (e.g., using AutoDock Vina) to identify binding modes. The 2-methoxyphenyl group may engage in π-π stacking with aromatic residues .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Chloromethyl groups may influence binding through hydrophobic interactions .
- ADMET prediction : Tools like SwissADME evaluate solubility (LogP ≈ 2.5) and blood-brain barrier permeability .
Q. How does the chloromethyl group influence regioselectivity in further derivatization?
- Nucleophilic substitution (SN2) : The chloromethyl group reacts preferentially with amines or thiols (e.g., thiomorpholine) to form substituted analogs .
- Stability considerations : Chloromethyl derivatives may hydrolyze under basic conditions; use anhydrous solvents and low temperatures (<0°C) for stability .
Q. What experimental approaches assess thermal stability and degradation pathways?
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for tetrahydropyrimidines) .
- Differential scanning calorimetry (DSC) : Identify phase transitions and melting points (e.g., sharp endothermic peaks at ~180°C) .
- LC-MS : Characterize degradation products (e.g., ester hydrolysis yielding carboxylic acids) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity between structural analogs?
- SAR studies : Compare substituent effects (e.g., replacing chloromethyl with thiomorpholinyl enhances kinase inhibition ).
- Crystallographic overlay : Align X-ray structures to identify steric or electronic differences in binding pockets .
- Dose-response assays : Test IC50 values across analogs to quantify potency variations .
Q. What methodologies validate the regioselectivity of reactions involving the tetrahydropyrimidine ring?
- Isotopic labeling : Use 13C-labeled starting materials to track bond formation during cyclization .
- NOESY NMR : Detect spatial proximity between substituents (e.g., chloromethyl and methoxyphenyl groups) to confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
